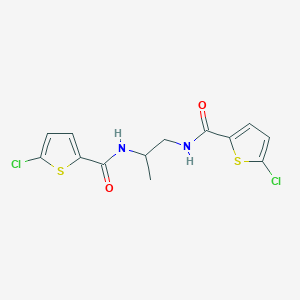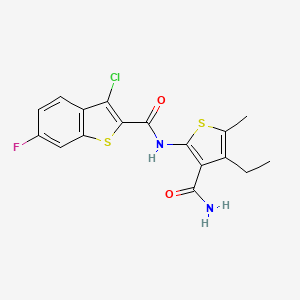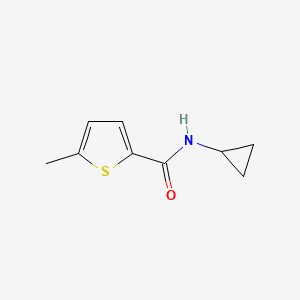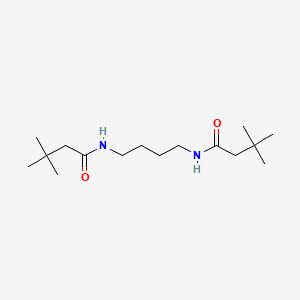
N,N'-propane-1,2-diylbis(5-chlorothiophene-2-carboxamide)
Descripción general
Descripción
N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide): is a chemical compound characterized by the presence of two 5-chloro-2-thiophenecarboxamide groups connected by a 1,2-propanediyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with (2S)-3-amino-propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced amide compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) is used as a building block in organic synthesis
Biology: In biological research, this compound may be used to study the interactions of thiophene derivatives with biological systems. It can serve as a model compound for investigating the behavior of similar structures in biological environments.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide
- N,N’-1,2-propanediylbis(5-chloro-2-nitrobenzamide)
- 5-chloro-N-[(2S)-2,3-dihydroxypropyl]-2-thiophenecarboxamide
Comparison: N,N’-1,2-propanediylbis(5-chloro-2-thiophenecarboxamide) is unique due to its 1,2-propanediyl linker, which provides distinct structural and chemical properties compared to similar compounds. This linker can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-chloro-N-[2-[(5-chlorothiophene-2-carbonyl)amino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-7(17-13(19)9-3-5-11(15)21-9)6-16-12(18)8-2-4-10(14)20-8/h2-5,7H,6H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMWHYLFLOXKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4276871.png)
![(4-ISOPROPOXYPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B4276878.png)
![N~1~-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B4276886.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4276896.png)
![6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4276906.png)
![3-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4276911.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)benzyl]urea](/img/structure/B4276916.png)
![N-cyclohexyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4276928.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B4276935.png)
![6-{[1-(4-Methylphenyl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4276942.png)

![3-[(4-phenyl-1-piperazinyl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4276963.png)


